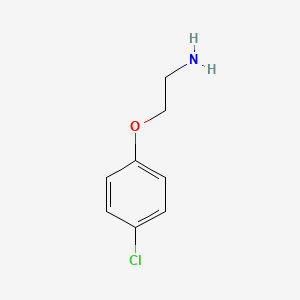

2-(4-Chlorophenoxy)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHXAAXEJWSEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chlorophenoxy)ethylamine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethylamine is a primary amine that incorporates a 4-chlorophenoxy moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The unique combination of an aromatic ether linkage and a flexible ethylamine side chain allows for diverse interactions with biological targets. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with a detailed protocol for its synthesis and characterization, intended to support research and development efforts in the pharmaceutical and chemical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors from reaction conditions to bioavailability.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-chlorophenoxy)ethanamine | [1] |

| CAS Number | 28769-06-4 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1] |

| Boiling Point | 152-156 °C at 15 Torr | [2] |

| Density (predicted) | 1.178 ± 0.06 g/cm³ | [2] |

| pKa (predicted) | 8.33 ± 0.10 | [2] |

| Solubility | Soluble in water and polar organic solvents like ethanol. Limited solubility in non-polar solvents such as ether or hexane. | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-chlorophenol reacting with 2-chloroethylamine or a protected equivalent.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Chlorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

2-Chloroethylamine hydrochloride

-

Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)

-

Distilled water

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chlorophenol in a suitable solvent (e.g., ethanol).

-

To this solution, add 1.1 equivalents of a strong base such as sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the corresponding 4-chlorophenoxide salt.

-

Nucleophilic Substitution: Add 1.05 equivalents of 2-chloroethylamine hydrochloride to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in distilled water and neutralize with a dilute solution of hydrochloric acid.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Chemical Reactivity and Stability

-

Basicity: The primary amine group imparts basic properties to the molecule, allowing it to readily form salts with acids. The hydrochloride salt is often prepared for ease of handling and improved stability.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a good nucleophile, enabling it to participate in reactions such as acylation, alkylation, and condensation.

-

Stability: The compound is generally stable under standard conditions. However, prolonged exposure to air and light should be avoided to prevent potential oxidation and degradation. It is incompatible with strong oxidizing agents, acids, and acid chlorides.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ether linkage will appear at a different chemical shift than the protons ortho to the chlorine atom.

-

-OCH₂- Protons: A triplet at approximately δ 4.0-4.2 ppm.

-

-CH₂N- Protons: A triplet at approximately δ 3.0-3.3 ppm.

-

-NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration (typically δ 1.5-3.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, followed by the carbon attached to the chlorine. The other two aromatic carbons will appear at distinct chemical shifts.

-

-OCH₂- Carbon: A signal around δ 68-70 ppm.

-

-CH₂N- Carbon: A signal around δ 40-42 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretching (Aromatic Ether): A strong, characteristic band around 1240 cm⁻¹.

-

C-N Stretching: A medium intensity band in the 1020-1250 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically around 1090 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 171, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Major Fragmentation Pathways:

-

Alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a fragment at m/z = 30 ([CH₂NH₂]⁺).

-

Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy group and the ethylamine side chain.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust. May cause respiratory irritation.

-

Skin and Eye Contact: Corrosive. Causes skin irritation and serious eye damage. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This technical guide provides a detailed overview of the key physical, chemical, and spectroscopic properties of this compound. The provided synthesis protocol, based on the robust Williamson ether synthesis, offers a practical method for its preparation. The comprehensive characterization data serves as a valuable resource for researchers in confirming the identity and purity of this important chemical intermediate. A thorough understanding of its properties and safe handling procedures is essential for its effective application in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Chloroethylamine. [Link]

-

ChemBK. 2-(4-chlorophenoxy)ethanamine. [Link]

-

Williamson Ether Synthesis. Experiment 06. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]

-

SpectraBase. N-(2-(4-Chloro-3-methylphenoxy)ethyl)-1,1,1-trimethylsilanamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

some previous examples (13c-nmr). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231). [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

- Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

-

PubChem. Ethylamine. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-(4-Chlorophenoxy)ethanol - Optional[1H NMR] - Spectrum. [Link]

-

Mass Spectrometry: Fragmentation and Interpretation of Spectra. [Link]

- Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

- Google Patents. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride.

-

Doc Brown's Chemistry. mass spectrum of ethylamine. [Link]

-

Manufacturing Process. BIS (2-Chloro Ethyl Amine) Hydrochloride. [Link]

-

PubChem. (4-Chlorophenoxy)acetic acid. National Center for Biotechnology Information. [Link]

- Google Patents. DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride.

-

NCBI. Table 4-3, Physical and Chemical Properties of 2,4-Da. [Link]

Sources

A Comprehensive Technical Guide to 2-(4-Chlorophenoxy)ethylamine (CAS: 28769-06-4) for Advanced Research and Development

Abstract: This document provides an in-depth technical examination of 2-(4-Chlorophenoxy)ethylamine, registered under CAS number 28769-06-4. It is designed to serve as a critical resource for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. The guide delineates the compound's core structural features, physicochemical properties, and established synthetic pathways. Furthermore, it explores its functional role as a versatile chemical intermediate, outlines robust analytical methodologies for its characterization and quality control, and provides essential safety and handling protocols. The content is grounded in authoritative references to ensure scientific accuracy and practical utility for advanced R&D applications.

Chemical Identity and Core Structure

This compound is an organic compound that integrates three key chemical motifs: a halogenated aromatic ring, an ether linkage, and a primary amine.[1] This combination makes it a valuable building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity.[1][2]

Nomenclature and Key Identifiers

The compound is identified by several names and registry numbers, critical for accurate sourcing and regulatory compliance.

| Identifier | Value |

| CAS Number | 28769-06-4[1][2][3][4] |

| IUPAC Name | 2-(4-chlorophenoxy)ethan-1-amine[5] |

| Synonyms | 2-(4-chlorophenoxy)ethanamine, Ethanamine, 2-(4-chlorophenoxy)-[1][5] |

| Molecular Formula | C₈H₁₀ClNO[1][2][4][5] |

| Molecular Weight | 171.62 g/mol [1][2][4][5] |

| SMILES | C1=CC(=CC=C1OCCN)Cl[5] |

| InChI | InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2[2][5] |

| InChIKey | KSHXAAXEJWSEND-UHFFFAOYSA-N[5] |

Structural Elucidation

The molecule's architecture is fundamental to its reactivity and utility. The 4-chlorophenoxy group provides a rigid, aromatic scaffold where the chlorine atom at the para position significantly influences the electronic properties of the ring and can serve as a metabolic blocker in drug design.[6] The ether linkage offers rotational flexibility, while the terminal primary amine (-NH₂) acts as a potent nucleophile and a basic center, enabling a wide range of chemical transformations.[1]

Physicochemical Properties and Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in experimental settings.

Physical Properties

These properties dictate the conditions required for handling, storage, and reaction setups.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or solid | [1][2] |

| Boiling Point | 152-156 °C (at 15 Torr) | [2] |

| Density | ~1.178 g/cm³ (Predicted) | [2] |

| Flash Point | 116.4 °C | [2] |

| pKa | 8.33 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [2][3] |

Spectroscopic Profile

For structural verification and purity assessment, spectroscopic methods are indispensable. While raw spectra should be acquired for each batch, the expected profile is as follows:

-

¹H NMR: Signals corresponding to the aromatic protons (appearing as two doublets due to para-substitution), the two methylene groups of the ethyl chain (-O-CH₂- and -CH₂-N-), and the amine protons. The -O-CH₂- protons will be downfield relative to the -CH₂-N- protons due to the deshielding effect of the adjacent oxygen atom.

-

¹³C NMR: Resonances for the six aromatic carbons (four unique signals due to symmetry), and the two aliphatic carbons of the ethyl chain.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-O-C stretching of the ether, C-Cl stretching, and aromatic C-H and C=C stretching.[5]

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's mass (171.62 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.

Synthesis and Manufacturing Considerations

The synthesis of this compound can be efficiently achieved through established organic chemistry reactions. A common and reliable approach is the Williamson ether synthesis, which is predicated on the reaction between an alkoxide and a primary alkyl halide.

Retrosynthetic Analysis

The logical disconnection for this molecule is at the ether bond, leading to two commercially available or easily synthesized precursors: 4-chlorophenol and a 2-aminoethyl halide equivalent. This pathway is chosen for its high efficiency and use of standard laboratory reagents.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a self-validating system for the laboratory-scale synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

4-Chlorophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromoethylamine hydrobromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

-

Rationale: An inert atmosphere and anhydrous conditions are critical because sodium hydride reacts violently with water and air.

-

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise to the stirred DMF.

-

Rationale: Portion-wise addition at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

-

Phenoxide Formation: Dissolve 4-chlorophenol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel. Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

-

Rationale: NaH, a strong non-nucleophilic base, quantitatively deprotonates the phenol to form the sodium 4-chlorophenoxide, a potent nucleophile.

-

-

Nucleophilic Substitution: Add 2-bromoethylamine hydrobromide (1.0 equivalent) to the reaction mixture. Heat the reaction to 60-70 °C and monitor by TLC until the starting material (4-chlorophenol) is consumed.

-

Rationale: The phenoxide attacks the primary carbon of the 2-bromoethylamine, displacing the bromide ion in an Sₙ2 reaction. Using the hydrobromide salt is common, and the base will neutralize the HBr in situ.

-

-

Workup and Extraction: Cool the reaction to room temperature and cautiously quench by adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Rationale: Quenching deactivates any remaining NaH. The product is extracted into an organic solvent.

-

-

Purification: Wash the combined organic layers sequentially with 1 M HCl (to remove any unreacted amine starting material if a protected version was used), water, 1 M NaOH (to remove unreacted 4-chlorophenol), and finally brine.

-

Rationale: The aqueous washes remove DMF and inorganic salts. The acid/base washes selectively remove starting materials based on their properties.

-

-

Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Research and Development

The structure of this compound makes it a strategic precursor in synthesizing high-value target molecules.

Pharmaceutical Intermediate

The phenoxy ethylamine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The primary amine serves as a handle for further functionalization, such as amide bond formation, reductive amination, or elaboration into heterocyclic systems. The chlorophenyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties like metabolic stability.[1][6][7]

Agrochemical Synthesis

This compound is also a known intermediate for agrochemicals, including pesticides, fungicides, and herbicides.[1][2] The chlorophenoxy moiety is a common feature in many commercial herbicides. The amine functionality allows for its incorporation into larger, more complex active ingredients.

Analytical Methodologies

Robust analytical methods are required to confirm the identity, purity, and concentration of this compound. A high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) is recommended for this purpose.

Proposed HPLC-MS Protocol

This protocol is adapted from standard methods for analyzing related chlorinated aromatic compounds.[8][9]

Instrumentation:

-

HPLC system with a UV detector (e.g., Agilent 1290 Infinity)

-

Mass spectrometer (e.g., Sciex TripleQuad 6500)[8]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Phenomenex Onyx C18, 3.0 mm x 100 mm).[8]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Methanol with 0.1% formic acid.[8]

-

Gradient: A time-programmed gradient from a higher concentration of A to a higher concentration of B to elute the compound. A typical starting point would be 95:5 (A:B) moving to 5:95 (A:B) over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection: UV at 230 nm and 280 nm.[9] MS detection in positive ion mode, monitoring for the parent ion.

Protocol Steps:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the test sample in methanol to an appropriate concentration. Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC-MS system.

-

Quantification: Identify the peak corresponding to the compound by its retention time and mass-to-charge ratio. Quantify the amount in the sample by comparing its peak area to the calibration curve.

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with this chemical.

-

Hazard Identification: The compound is classified as an irritant.[2] It can cause skin and serious eye irritation.[10][11] Direct contact should be avoided.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of vapors.[12]

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[12] Keep away from heat and sources of ignition.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12]

-

In all cases of exposure, seek immediate medical attention.[10]

-

References

-

ChemBK. 2-(4-chlorophenoxy)ethanamine - Physico-chemical Properties. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2794191, this compound. [Link]

-

Methylamine Supplier. 2-(4-Chlorophenyl)Ethylamine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. [Link]

- Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.

-

U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

African Journals Online (AJOL). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

-

Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. [Link]

-

ResearchGate. Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. [Link]

-

Safrole. Ethylamine Properties, Reactions, and Applications. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

European Patent Office. Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - EP 0367233 A2. [Link]

Sources

- 1. CAS 28769-06-4: 2-(4-chlorophenoxy)ethanamine | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 28769-06-4|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 2770-11-8: 2-(4-Chlorophenoxy)benzenamine | CymitQuimica [cymitquimica.com]

- 8. epa.gov [epa.gov]

- 9. ajol.info [ajol.info]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to the Biological Activity of 2-(4-Chlorophenoxy)ethylamine and Its Derivatives

Introduction

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 4-position of the phenoxy ring, as seen in 2-(4-Chlorophenoxy)ethylamine, significantly influences the molecule's electronic and lipophilic properties, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. While direct biological data for the parent compound, this compound, is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide insights into its potential pharmacological profile, including neuroactivity, antimicrobial properties, and anticancer potential.

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves a Williamson ether synthesis, where a substituted phenol is reacted with a 2-haloethylamine or a protected precursor. The following is a general, adaptable protocol for the synthesis of the parent compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chlorophenol

-

2-Bromoethylamine hydrobromide or 2-Chloroethylamine hydrochloride

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF))

-

Hydrochloric acid (HCl) for salt formation (optional)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Silica gel for column chromatography (optional)

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in the chosen solvent. Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (2 equivalents) and stir the mixture at room temperature until the phenol is fully deprotonated, forming the corresponding phenoxide salt.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride (1.1 equivalents). Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add water and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activities and Mechanisms of Action

The biological profile of this compound derivatives is diverse, with activities spanning the central nervous system, infectious diseases, and oncology. The following sections detail the key biological activities identified for close structural analogs.

Neuroactivity: Dopamine Receptor Modulation

A significant area of interest for phenoxyethylamine derivatives is their interaction with dopamine receptors, which are critical targets for the treatment of various neurological and psychiatric disorders. Research on close analogs of this compound, such as 2-(4-chloro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives, has revealed potent and selective activity at dopamine D2 receptors.[1][2]

The affinity and selectivity of these compounds for dopamine receptor subtypes are heavily influenced by the substitution pattern on both the phenoxy ring and the ethylamine nitrogen.

-

Unsubstituted Amine: The parent amine, 2-(4-chloro-3-hydroxyphenyl)ethylamine, exhibits lower affinity for both D1 and D2 receptors compared to dopamine and does not discriminate between the two subtypes.[1]

-

N-Alkylation: Introduction of alkyl groups on the nitrogen atom generally decreases affinity for the D1 receptor while significantly enhancing affinity and selectivity for the D2 receptor.[1] For instance, N,N-dipropyl substitution doubles the affinity for D2 binding sites.[1]

-

N-Arylalkyl Substitution: The introduction of a phenylalkyl group, such as a phenylethyl or phenylpropyl group, on the nitrogen further increases D2 receptor affinity, with some derivatives showing up to 36-fold higher affinity for the D2 subtype.[1] This suggests the presence of a lipophilic binding pocket on the D2 receptor that can accommodate these bulky substituents.[1]

Table 1: Dopamine Receptor Binding Affinities of 2-(4-chloro-3-hydroxyphenyl)ethylamine and its N-substituted Derivatives [1]

| Compound | R1 | R2 | D1 Ki (nM) | D2 Ki (nM) | D2/D1 Selectivity |

| Dopamine | H | H | 150 | 25 | 0.17 |

| Analog 1 | H | H | 1050 | 170 | 0.16 |

| Analog 2 | n-Propyl | n-Propyl | 2100 | 85 | 0.04 |

| Analog 3 | n-Propyl | 2-Phenylethyl | 1800 | 9.5 | 0.005 |

| Analog 4 | n-Propyl | 3-Phenylpropyl | 1600 | 4.7 | 0.003 |

Data is for 2-(4-chloro-3-hydroxyphenyl)ethylamine analogs.

Derivatives of this compound that act as D2 receptor agonists are expected to modulate downstream signaling pathways. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3][4]

Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. This activation involves the exchange of GDP for GTP on the Gαi/o subunit, causing its dissociation from the Gβγ dimer.[5][6] The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The Gβγ dimer can also modulate the activity of other effectors, such as inwardly rectifying potassium channels.

Caption: Dopamine D2 Receptor Signaling Pathway.

Antimicrobial Activity

Derivatives of 2-(4-chlorophenoxymethyl)benzoic acid have demonstrated notable antimicrobial properties, suggesting that the 4-chlorophenoxy moiety is a key pharmacophore for this activity.[3] While these are not direct derivatives of this compound, the shared structural feature points to a potential area of biological activity worth investigating for this class of compounds.

Studies on thioureide derivatives of 2-(4-chlorophenoxymethyl)benzoic acid have shown that the antimicrobial spectrum and potency are dependent on the nature and position of substituents on an additional phenyl ring.[3][4]

-

Broad-Spectrum Activity: Compounds with di-chloro or bromo substitutions on the appended phenyl ring exhibited a broad spectrum of activity against both Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria, as well as fungi (Candida spp.).[3][4]

-

Gram-Positive Activity: Most of the tested compounds were highly active against S. aureus, suggesting potential applications in treating infections caused by this pathogen, including methicillin-resistant strains (MRSA).[3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected 2-(4-chlorophenoxymethyl)benzoyl Thioureide Derivatives (µg/mL) [3][4]

| Compound | Substituent | S. aureus | E. coli | P. aeruginosa | C. albicans |

| Derivative A | 2,6-dichlorophenyl | 32 | 64 | 64 | 32 |

| Derivative B | 4-bromophenyl | 32 | 128 | 128 | 64 |

| Derivative C | 4-fluorophenyl | 32 | >1024 | >1024 | 256 |

Anticancer Potential

Recent studies on symmetrical chlorophenylamino-s-triazine derivatives have highlighted the importance of the chlorophenyl moiety in conferring cytotoxic activity against various cancer cell lines.[8] This suggests that this compound and its derivatives could be explored for their potential as anticancer agents.

For symmetrical s-triazine derivatives, the presence and position of the chlorine atom on the phenylamino group are critical for cytotoxic potency.[8]

-

Chlorine Substitution: The incorporation of chlorine substituents on the phenyl ring generally enhances anticancer activity.[8]

-

Positional Isomers: The position of the chlorine atom can significantly impact cytotoxicity, with some isomers showing greater potency than others.

-

Symmetry: A symmetrical arrangement of substituted phenylamino groups on the s-triazine core appears to be beneficial for activity.[8]

Experimental Workflows and Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Workflow for Synthesis and Biological Evaluation

Caption: General Experimental Workflow.

Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone (a D2-selective antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test compounds (this compound derivatives) at various concentrations.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]Spiperone (at a concentration near its Kd), and 50 µL of cell membrane suspension.

-

Non-specific Binding: 50 µL of haloperidol (10 µM), 50 µL of [³H]Spiperone, and 50 µL of cell membrane suspension.

-

Competition: 50 µL of test compound at various concentrations, 50 µL of [³H]Spiperone, and 50 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of test compounds against bacteria and fungi.[9][10][11]

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

96-well microtiter plates.

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (medium with solvent).

Procedure:

-

Preparation of Test Plates: Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth/medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Controls: Include a growth control well (inoculum without any compound) and a sterility control well (broth/medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

MIC Determination: Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for the discovery of novel bioactive molecules. The available data on close structural analogs strongly suggest potential for these compounds to act as modulators of dopamine receptors, as well as antimicrobial and anticancer agents. The structure-activity relationships discussed herein provide a foundation for the rational design of new derivatives with improved potency and selectivity.

Future research should focus on the systematic biological evaluation of this compound itself to establish its baseline activity profile. Further diversification of the scaffold, including substitutions on the phenoxy ring and modifications of the ethylamine side chain, is warranted to explore a wider range of biological targets. In vitro safety and toxicity profiling of lead compounds will be crucial for their further development as therapeutic agents.[12][13][14] The detailed protocols and workflows provided in this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds from the laboratory to potential clinical applications.

References

- Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/8487258/]

- Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244967/]

- Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18463566/]

- D2 Dopamine Receptor Assay. Innoprot. [URL: https://www.innoprot.com/products/d2-dopamine-receptor-assay]

- Human Dopamine Receptor D1 Reporter Assay System (DRD1). Indigo Biosciences. [URL: https://www.indigobiosciences.com/products/human-dopamine-receptor-d1-reporter-assay-system-drd1]

- (2-(4-Chlorophenoxy)ethyl)(methyl)amine | C9H12ClNO | CID 295966. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/295966]

- This compound | C8H10ClNO | CID 2794191. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2794191]

- Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8487258/]

- human Dopamine D3 Receptor Cell Line. Revvity. [URL: https://www.revvity.com/product/human-dopamine-d3-receptor-cell-line-es-173-c]

- Structure‐activity relationship for antiproliferative activity. ResearchGate. [URL: https://www.researchgate.

- Schematic representation of the GPCR signaling pathway. ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-GPCR-signaling-pathway-Protein-families-belonging-to_fig1_323861205]

- Signal Transduction Pathways: G-Proteins and GPCR. The Medical Biochemistry Page. [URL: https://themedicalbiochemistrypage.

- 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67430]

- GPCR Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.

- Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine. Google Patents. [URL: https://patents.google.

- Homo sapiens (human) Signaling by GPCR (provided by Reactome). GenScript. [URL: https://www.genscript.

- Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12064055/]

- 2-(4-Chloro-3-methyl-phenoxy)-ethylamine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-4-chloro-3-methyl-phenoxy-ethylamine-143788-71-6]

- Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11598000/]

- G Protein Coupled Receptors (video). Khan Academy. [URL: https://www.khanacademy.org/science/biology/cell-signaling/mechanisms-of-cell-signaling/v/g-protein-coupled-receptors]

- Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/phenethylamide-derivatives-synthesis-and-evaluation-of-antimicrobial-and-antioxidant-activity.pdf]

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631853/]

- Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)propanoic Acid Derivatives. Benchchem. [URL: https://www.benchchem.com/application-notes/2-(4-phenylphenoxy)

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [URL: https://www.mdpi.com/1420-3049/28/22/7576]

- Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. ResearchGate. [URL: https://www.researchgate.

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents. [URL: https://patents.google.

- 2-(4-chlorophenoxy)ethanamine. ChemBK. [URL: https://www.chembk.com/en/chem/2-(4-chlorophenoxy)ethanamine]

- Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol34no2/synthesis-and-antimicrobial-activity-of-new-derivatives-of-angular-polycyclic-phenoxazine-ring-system/]

- In vitro toxicology. Nuvisan. [URL: https://www.nuvisan.com/expertise/preclinical-safety/in-vitro-toxicology/]

- In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6220894/]

- P04-04: Toxicological evaluation of 2-(Methylsulfonyl)ethylamine (2-AEMS): genotoxicity, acute and 4-week oral toxicity studies in rats. ResearchGate. [URL: https://www.researchgate.

- Health safety of parabens evaluated by selected in vitro methods. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36455325/]

- 2-(4-Aminophenyl)ethylamine Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN_13472-00-9.htm]

Sources

- 1. prepchem.com [prepchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. innoprot.com [innoprot.com]

- 5. G-Proteins GPCR: Understanding Their Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. innoprot.com [innoprot.com]

- 8. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System – Oriental Journal of Chemistry [orientjchem.org]

- 12. nuvisan.com [nuvisan.com]

- 13. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Health safety of parabens evaluated by selected in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Potential Mechanism of Action of 2-(4-Chlorophenoxy)ethylamine

Abstract

2-(4-Chlorophenoxy)ethylamine represents a chemical scaffold with latent potential in neuropharmacology and drug development. Its structure, combining a phenoxy-ethylamine core with a halogen substituent, suggests possible interactions with multiple biological targets, yet its specific mechanism of action remains uncharacterized. This technical guide provides a comprehensive framework for elucidating the biological activity of this compound. We synthesize information from structurally related molecules to generate primary hypotheses and present a multi-tiered experimental strategy designed to systematically identify and validate its molecular targets and downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating roadmap—from initial screening to functional characterization—for uncovering the therapeutic potential of this compound and similar novel chemical entities.

Introduction and Rationale

The quest for novel therapeutics often begins with unexplored chemical scaffolds. This compound is one such molecule, possessing structural motifs common to a variety of biologically active compounds. The core structure is a phenoxyethylamine, a class known to interact with key players in the central nervous system. The addition of a chlorine atom at the 4-position of the phenyl ring can significantly alter its electronic properties, lipophilicity, and metabolic stability, potentially enhancing its affinity and selectivity for specific biological targets.

Despite its intriguing structure, a survey of the scientific literature reveals a significant gap in our understanding of this compound's biological effects. This guide aims to bridge that gap by proposing a logical and efficient investigative pathway. By examining the known activities of analogous compounds, we can formulate well-grounded hypotheses and design a phased experimental approach to systematically uncover its mechanism of action.

Hypothesis Generation from Structural Analogs

A molecule's structure is the primary determinant of its function. By dissecting this compound and comparing its components to known pharmacophores, we can generate several compelling hypotheses regarding its potential biological targets.

-

Hypothesis A: Monoamine Receptor Modulation: The ethylamine side chain is a classic feature of monoamine neurotransmitters like dopamine and serotonin. Structural relatives, such as 2-(4-Chloro-3-hydroxyphenyl)ethylamine, have been synthesized and characterized as dopamine (DA) receptor ligands, specifically demonstrating agonist activity at D2 receptors.[1] Furthermore, phenethylamine derivatives are known to possess high affinity for serotonin receptors, such as the 5-HT2A receptor.[2][3][4] The presence of the 4-chloro substituent often enhances affinity for these targets.[2][3] Therefore, it is highly probable that this compound acts as a direct ligand (agonist or antagonist) at dopamine or serotonin receptor subtypes.

-

Hypothesis B: Inhibition of Monoamine Transporters: Beyond direct receptor interaction, the phenethylamine scaffold is central to many monoamine reuptake inhibitors. These compounds block the activity of transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), thereby increasing the synaptic concentration of these neurotransmitters. The overall structure of this compound is conducive to interaction with the substrate-binding sites of these transporters.

-

Hypothesis C: Enzyme Inhibition, Specifically Monoamine Oxidase (MAO): A related compound, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, has been identified as a monoamine oxidase (MAO) inhibitor.[5] MAO enzymes are critical for the degradation of monoamine neurotransmitters. Inhibition of MAO-A or MAO-B is a validated therapeutic strategy for depression and Parkinson's disease. The "chlorophenoxy-ethyl" moiety is a shared feature, making MAO inhibition a plausible mechanism of action.[5]

These hypotheses provide a rational starting point for a targeted, yet comprehensive, screening cascade.

A Multi-Tiered Strategy for Mechanistic Elucidation

We propose a three-tiered experimental workflow to systematically investigate the mechanism of action of this compound. This approach prioritizes broad screening to identify primary targets, followed by focused functional assays to validate and characterize the nature of the interaction.

Caption: Investigative workflow for elucidating the mechanism of action.

Tier 1: Broad-Spectrum Screening and Target Identification

The initial goal is to cast a wide net to identify the most promising molecular targets based on our hypotheses.

A. Radioligand Binding Assays

This is the gold standard for determining if a compound physically interacts with a receptor. We propose screening this compound against a panel of CNS-relevant receptors, particularly those involved in monoaminergic systems.

-

Rationale: This experiment directly tests Hypothesis A by measuring the displacement of a known radioactive ligand from its receptor by our test compound. The result, expressed as a Ki (inhibition constant), quantifies the compound's binding affinity.

-

Proposed Target Panel:

-

Dopamine Receptors: D1, D2, D3, D4, D5

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

-

Adrenergic Receptors: α1A, α1B, α2A, β1, β2

-

Monoamine Transporters: DAT, SERT, NET

-

| Target Family | Representative Targets | Rationale based on Structural Analogs |

| Dopamine | D1, D2, D3, D4, D5 | Analogs show high affinity and agonist activity, particularly at D2 receptors.[1] |

| Serotonin | 5-HT1A, 5-HT2A, 5-HT2C | Phenethylamine derivatives frequently bind to 5-HT receptors with high affinity.[2][3][4] |

| Adrenergic | α1, α2, β1, β2 | The phenethylamine core is the parent structure for many adrenergic drugs.[6] |

| Transporters | DAT, SERT, NET | The ethylamine moiety is a key pharmacophore for transporter ligands. |

| Table 1: Proposed initial receptor binding screen for this compound. |

B. Enzyme Inhibition Assays

To directly address Hypothesis C, we will assess the compound's ability to inhibit the two isoforms of Monoamine Oxidase.

-

Rationale: MAO inhibitors are structurally diverse, but many contain an ethylamine-like feature.[5] This assay will determine if our compound prevents the breakdown of a MAO substrate, indicating inhibitory activity.

-

Protocol: MAO-Glo™ Assay (Promega)

-

Prepare recombinant human MAO-A or MAO-B enzyme in assay buffer.

-

Dispense this compound across a range of concentrations (e.g., 1 nM to 100 µM) into a 96-well plate. Include a known inhibitor (e.g., clorgyline for MAO-A, deprenyl for MAO-B) as a positive control.

-

Add the MAO enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the luminogenic MAO substrate. Incubate for 60 minutes at room temperature.

-

Stop the reaction and generate a light signal by adding the Luciferin Detection Reagent.

-

Measure luminescence using a plate reader. A decrease in signal relative to the vehicle control indicates MAO inhibition.

-

Calculate IC50 values by fitting the data to a dose-response curve.

-

Tier 2: Functional Characterization of Primary Hits

Once a high-affinity interaction is identified in Tier 1, the next critical step is to determine its functional consequence. Is the compound an agonist, antagonist, or inverse agonist? Is the enzyme inhibition reversible or irreversible?

A. GPCR Functional Assays (e.g., cAMP Assay for D2 Receptor)

If the binding screen reveals high affinity for a G-protein coupled receptor (GPCR), such as the D2 dopamine receptor (which is Gi-coupled), a functional assay is required.

-

Rationale: Binding alone does not reveal function. A D2 receptor agonist will inhibit adenylyl cyclase, decreasing intracellular cAMP levels, while an antagonist will block this effect. This assay directly measures that downstream functional output.[1]

-

Protocol: LANCE® Ultra cAMP TR-FRET Assay (PerkinElmer)

-

Culture cells stably expressing the human D2 dopamine receptor (e.g., HEK293 or CHO cells).

-

Harvest and resuspend cells in stimulation buffer.

-

In antagonist mode, pre-incubate cells with this compound (various concentrations) for 30 minutes.

-

Stimulate the cells with a known D2 agonist (e.g., quinpirole) at its EC80 concentration. In agonist mode, simply add the test compound without a known agonist.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the Eu-cAMP tracer and ULight™-anti-cAMP antibody.

-

Incubate for 60 minutes.

-

Read the plate on a TR-FRET-enabled plate reader. A high signal indicates low cAMP, while a low signal indicates high cAMP.

-

Calculate EC50 (agonist) or IC50 (antagonist) values.

-

Caption: Hypothetical signaling pathway for D2 receptor agonism.

Tier 3: Cellular System Validation

The final tier of initial investigation involves confirming the compound's effects in a more complex cellular environment and ensuring that the observed activity is not due to general cytotoxicity.

A. Cytotoxicity Assays

It is crucial to determine the concentration range at which this compound is non-toxic to cells, as cytotoxicity can produce false positives in many functional assays.

-

Rationale: To ensure that any observed effects in functional assays are due to a specific mechanism and not simply cell death, a therapeutic window must be established.

-

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate a relevant cell line (e.g., SH-SY5Y neuroblastoma or the cell line used in functional assays) in a 96-well plate and allow cells to attach overnight.

-

Treat cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Mix on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure luminescence. A decrease in signal indicates a loss of cell viability.

-

Calculate the CC50 (cytotoxic concentration 50%). All subsequent functional assays should be performed at concentrations well below the CC50.

-

Data Interpretation and Future Directions

The results from this three-tiered approach will provide a strong foundation for understanding the mechanism of action of this compound.

-

Scenario 1: Potent D2 Agonist Activity: If the compound shows high affinity for the D2 receptor (e.g., Ki < 100 nM) and potent agonist activity in the cAMP assay, with a CC50 > 10 µM, it would be classified as a selective D2 receptor agonist. This profile is characteristic of drugs used in the treatment of Parkinson's disease and hyperprolactinemia.

-

Scenario 2: Selective MAO-B Inhibition: If the compound demonstrates a low IC50 for MAO-B and is >100-fold selective over MAO-A, it would be a promising candidate for development as an anti-parkinsonian agent.

-

Scenario 3: "Dirty Drug" Profile: If the compound shows moderate affinity for multiple receptors (e.g., D2, 5-HT2A, and SERT), it may have a more complex pharmacological profile, which could be beneficial for treating conditions like depression, where multi-target engagement is often effective.

Upon establishing a primary mechanism, future work would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic profiling (ADME), and ultimately, in vivo studies in relevant animal models of disease.

Conclusion

While the precise biological role of this compound is currently unknown, its chemical structure provides a clear and rational basis for investigation. The multi-tiered experimental strategy outlined in this guide—progressing from broad, hypothesis-driven screening to specific functional and cellular validation—offers a robust and efficient path to elucidating its mechanism of action. By following this framework, researchers can systematically uncover the pharmacological profile of this and other novel compounds, paving the way for the development of next-generation therapeutics.

References

-

Cignarella, G., Barlocco, D., et al. (1994). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 37(14), 2267-2273. [Link]

-

PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]

-

PubChem. (2-(4-Chlorophenoxy)ethyl)(methyl)amine. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Fuller, R. W. (1968). Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. Biochemical Pharmacology, 17(10), 2097-2106. [Link]

-

Kim, J., Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-206. [Link]

-

Kim, J., Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]

- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

-

Halberstadt, A. L., Luethi, D., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 11, 591509. [Link]

-

Moreland, D. E., Gentner, W. A., et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology, 34(4), 432-435. [Link]

-

Scribd. Structure Activity Relationships. [Link]

-

Moody, J. D., & Reddy, C. S. (1998). In vitro dermal absorption of two commercial formulations of 2,4-dichlorophenoxyacetic acid dimethylamine (2,4-D amine) in rat, guinea pig and human skin. Journal of Applied Toxicology, 18(5), 387-394. [Link]

-

Suwalsky, M., Villena, F., et al. (1996). Interaction of 2,4-dichlorophenoxyacetic acid (2,4-D) with cell and model membranes. Comparative Biochemistry and Physiology Part C: Pharmacology, Toxicology and Endocrinology, 115(2), 103-109. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

-

Priya, B. S., Anil Kumar, C., et al. (2007). 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion. Bioorganic & Medicinal Chemistry Letters, 17(10), 2775-2780. [Link]

-

Kuder, K., Kiec-Kononowicz, K., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 189-201. [Link]

-

Matiichuk, V., Gzella, A., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(24), 8904. [Link]

-

Amer, S. M., Aly, F. A., & El-Ashmawy, A. A. (2004). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Toxicology Letters, 149(1-3), 81-89. [Link]

-

Kiss, K., Csorba, E., et al. (2017). 2,4-Dichlorophenol Enzymatic Removal and Its Kinetic Study Using Horseradish Peroxidase Crosslinked to Nano Spray-Dried Poly(Lactic-Co-Glycolic Acid) Fine Particles. Journal of Microbiology and Biotechnology, 27(4), 793-801. [Link]

-

Repetto, G., & del Peso, A. (2012). An integrated cellular model to evaluate cytotoxic effects in mammalian cell lines. Alternatives to laboratory animals: ATLA, 40(2), 93-100. [Link]

-

Ferorelli, S., De Blasi, A., et al. (1995). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 38(1), 128-135. [Link]

-

Zuanazzi, N. R., Zuanazzi, D. S., et al. (2018). Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems. Environment International, 111, 316-325. [Link]

-

Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2535. [Link]

-

Nyffeler, J., Willis, C., et al. (2020). Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. bioRxiv. [Link]

-

Clark, J. (2015). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy)

-

Lonza. Cell Assays and Analysis. [Link]

-

Belyaeva, E., Sokolova, A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(19), 10555. [Link]

Sources

- 1. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 5. Kinetic studies and effects in vivo of a new monoamine oxidase inhibitor, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide to the Discovery and History of 2-(4-Chlorophenoxy)ethylamine

Abstract

Introduction and Historical Context: The Rise of Chlorophenoxy Compounds

The story of 2-(4-Chlorophenoxy)ethylamine is intrinsically linked to the broader history of chlorophenoxy compounds, which rose to prominence in the mid-20th century. The initial impetus for the exploration of this chemical class was not for pharmaceuticals, but for agriculture. The discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s was a watershed moment in chemical history, revolutionizing weed control and modernizing agricultural practices.[1][2][3] This discovery spurred extensive research into a vast array of related chlorophenoxy structures, as scientists sought to understand structure-activity relationships and develop new compounds with tailored properties.

While the primary focus was on herbicidal activity, the inherent biological activity of the chlorophenoxy scaffold led to the synthesis of numerous derivatives for screening in various biological assays. It is within this wave of exploratory synthesis that this compound likely emerged as a novel compound, synthesized as a potential building block or for direct biological evaluation.

Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical characteristics. These properties dictate its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenoxy)ethanamine | [4] |

| Molecular Formula | C₈H₁₀ClNO | [4] |

| Molecular Weight | 171.62 g/mol | [4] |

| CAS Number | 28769-06-4 | [4] |

Probable Synthetic Routes: A Deductive Approach

While a singular, seminal publication detailing the first synthesis of this compound is not apparent, its structure suggests two highly probable and classical synthetic strategies. The choice between these routes in a research or industrial setting would depend on factors such as starting material availability, cost, and desired scale.

Williamson Ether Synthesis followed by Gabriel Synthesis or a Related Amination

This is a robust and logical two-step approach. The core principle is the formation of the ether linkage first, followed by the introduction of the amine group.

Step 1: Synthesis of 2-(4-Chlorophenoxy)ethyl Halide via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[5] In this case, 4-chlorophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile to displace a halide from a 1,2-dihaloethane.

-

Reaction: 4-Chlorophenol + 1,2-Dichloroethane (or 1,2-Dibromoethane) → 1-Chloro-2-(4-chlorophenoxy)ethane + HCl

-

Causality of Experimental Choices:

-

Base: A strong base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the phenolic hydroxyl group, which is acidic enough to react readily. The choice of base can influence reaction conditions and work-up procedures.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often employed to dissolve the reactants and facilitate the SN2 reaction.

-

Excess Dihaloethane: Using an excess of the 1,2-dihaloethane helps to minimize the formation of the bis-ether byproduct.

-

Step 2: Amination of 2-(4-Chlorophenoxy)ethyl Halide

With the ether linkage in place, the terminal halide is replaced with an amine group. The Gabriel synthesis is a classic and effective method for this transformation, preventing the over-alkylation that can occur with direct amination with ammonia.[5]

-

Reaction (Gabriel Synthesis):

-

1-Chloro-2-(4-chlorophenoxy)ethane + Potassium Phthalimide → N-(2-(4-Chlorophenoxy)ethyl)phthalimide

-

N-(2-(4-Chlorophenoxy)ethyl)phthalimide + Hydrazine → this compound + Phthalhydrazide

-

-

Causality of Experimental Choices:

-

Phthalimide: The phthalimide anion is an excellent nucleophile that attacks the alkyl halide. The resulting N-alkylphthalimide is stable and does not undergo further alkylation.

-

Hydrazine: Hydrazine is used in the final step to cleave the phthalimide group and liberate the desired primary amine. This is often preferred over acidic or basic hydrolysis which can require harsh conditions.

-

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 1-Chloro-2-(4-chlorophenoxy)ethane

-

To a stirred solution of 4-chlorophenol (1 eq.) in DMF, add potassium carbonate (1.5 eq.).

-

Heat the mixture to 80 °C for 1 hour.

-

Add 1,2-dichloroethane (3 eq.) dropwise and continue heating at 80 °C for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of this compound (Gabriel Method)

-

To a solution of 1-chloro-2-(4-chlorophenoxy)ethane (1 eq.) in DMF, add potassium phthalimide (1.1 eq.).

-

Heat the mixture to 100 °C for 6 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Filter the precipitated N-(2-(4-Chlorophenoxy)ethyl)phthalimide and wash with water.

-

To a suspension of the phthalimide derivative in ethanol, add hydrazine hydrate (1.5 eq.).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and filter off the precipitated phthalhydrazide.

-

Concentrate the filtrate and purify the resulting amine by distillation or column chromatography.

Caption: Probable two-step synthesis of this compound.

Role as a Chemical Intermediate

The primary utility of this compound appears to be as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[6][7] Its structure offers two key points for chemical modification: the primary amine and the aromatic ring.

-

Amine Functionality: The primary amine is a nucleophile and can readily react with a variety of electrophiles, such as acyl chlorides, aldehydes, and ketones, to form amides, imines (which can be subsequently reduced to secondary amines), and other nitrogen-containing functional groups. This makes it a valuable building block for introducing the 2-(4-chlorophenoxy)ethyl moiety into larger molecules.

-

Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the directing effects of the chlorine and the ether linkage would need to be considered.

A notable application is in the synthesis of herbicides. For example, it can be a precursor for certain phenoxy acid herbicides.[8] In the pharmaceutical realm, related phenoxyethylamine structures are found in drugs targeting various receptors. For instance, derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine have been synthesized as dopamine receptor ligands.[9]

Caption: Applications as a chemical intermediate.

Inferred Pharmacological and Toxicological Profile

Direct and extensive pharmacological or toxicological studies on this compound are not widely published. However, by examining the well-documented effects of the broader class of chlorophenoxy compounds, particularly the herbicides, we can infer a potential toxicological profile.

The chlorophenoxy herbicides, such as 2,4-D, are known to cause a range of toxic effects in animals at high doses, including neurotoxicity, reproductive and developmental effects, and kidney and liver damage.[10] The mechanism of toxicity is thought to involve the uncoupling of oxidative phosphorylation and disruption of cellular metabolism. It is plausible that this compound could exhibit some of these toxicological properties, and therefore, it should be handled with appropriate safety precautions in a laboratory or industrial setting.

It is crucial to emphasize that these are inferences, and a definitive toxicological profile would require specific studies on the molecule itself.

Conclusion

This compound is a molecule with a likely origin in the mid-20th-century expansion of chlorophenoxy chemistry. While its specific "discovery" moment is not clearly documented, its synthesis can be logically deduced through established and reliable organic chemistry reactions. Its primary significance lies in its role as a chemical intermediate, providing a valuable building block for the synthesis of more complex molecules in the agrochemical and pharmaceutical industries. Further research into the specific biological activities of this compound and its derivatives could reveal new applications. This guide provides a solid foundation for researchers and scientists working with this and related compounds, grounding the practical aspects of its synthesis and handling in a sound scientific and historical context.

References

-

Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- US Patent for Alkoxylated asymmetric alkylamine surfactants as adjuvants. (n.d.). Google Patents.

- Method for synthesizing prochloraz intermediate. (n.d.). Google Patents.

- Compatibility agents for herbicidal formulations comprising 2,4-(Dichlorophenoxy) acetic acid salts. (n.d.). Google Patents.

- Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides. (n.d.). Google Patents.

-

Agrochemical Innovation: The Utility of 2-Chloro-4-methylaniline in Pesticide Synthesis. (2025, December 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

- Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (n.d.). Google Patents.

- Process of preparing 2, 4-dichlorophenoxyacetic acid. (n.d.). Google Patents.

-

A kind of method preparing 2,4 dichlorophenoxyacetic acid. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-